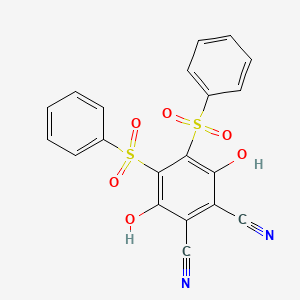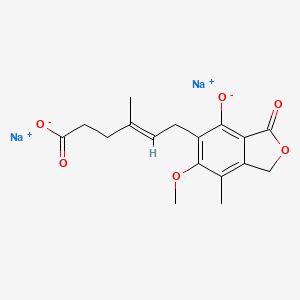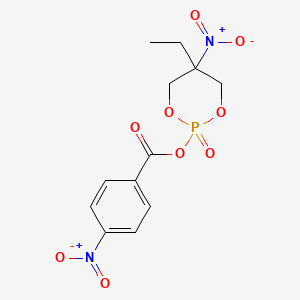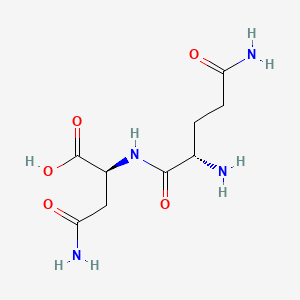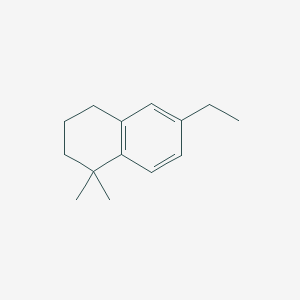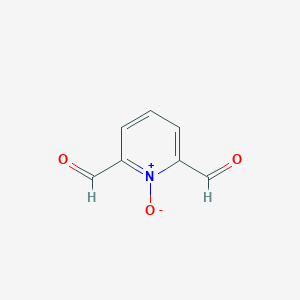
4,4,5-Trichloro-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-Trichloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H2Cl3O3 It is a derivative of dioxolane, characterized by the presence of three chlorine atoms attached to the dioxolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .
化学反応の分析
Types of Reactions
4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium fluoride; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether solvents under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted dioxolanes depending on the nucleophile used.
Reduction Products: Less chlorinated dioxolanes.
科学的研究の応用
4,4,5-Trichloro-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .
類似化合物との比較
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: A less chlorinated derivative with similar reactivity but different physical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another chlorinated dioxolane with two chlorine atoms, exhibiting similar chemical behavior but distinct reactivity patterns.
Uniqueness
4,4,5-Trichloro-1,3-dioxolan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable compound for various chemical transformations and applications .
特性
CAS番号 |
22432-71-9 |
|---|---|
分子式 |
C3HCl3O3 |
分子量 |
191.39 g/mol |
IUPAC名 |
4,4,5-trichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H |
InChIキー |
JPLNAQJTXYXDAV-UHFFFAOYSA-N |
正規SMILES |
C1(C(OC(=O)O1)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



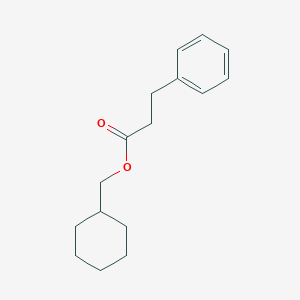
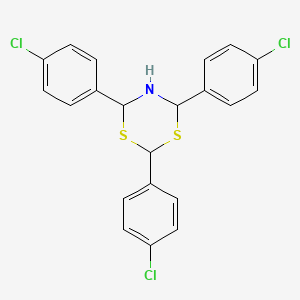
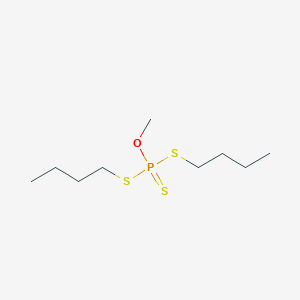
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)


